2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide
CAS No.: 1031575-15-1
Cat. No.: VC6577720
Molecular Formula: C22H17ClFN3O3S
Molecular Weight: 457.9
* For research use only. Not for human or veterinary use.
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide - 1031575-15-1](/images/structure/VC6577720.png)
CAS No. | 1031575-15-1 |
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Molecular Formula | C22H17ClFN3O3S |
Molecular Weight | 457.9 |
IUPAC Name | 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C22H17ClFN3O3S/c1-14-6-2-5-9-19(14)25-21(28)13-27-26-22(16-7-3-4-8-18(16)24)17-12-15(23)10-11-20(17)31(27,29)30/h2-12H,13H2,1H3,(H,25,28) |
Standard InChI Key | MCJNPJGGSDCJAO-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e] thiadiazin-2-yl)-N-(o-tolyl)acetamide is a complex organic molecule belonging to the benzothiadiazine class. It features a chlorinated and fluorinated phenyl ring, contributing to its unique chemical and physical properties. This compound is of interest in scientific research due to its potential biological activities.
Synthesis of Related Benzothiadiazine Derivatives
The synthesis of benzothiadiazine derivatives often involves multi-step organic reactions. For a related compound, 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide, the synthesis typically includes:
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Formation of the Benzothiadiazine Core: This involves the reaction of appropriate precursors to form the benzothiadiazine ring.
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Introduction of the Fluorophenyl Group: This step may involve a coupling reaction to attach the fluorophenyl moiety.
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Acetamide Formation: The final step involves the formation of the acetamide group by reacting with an appropriate amine.
Synthesis Steps for Related Compounds
Step | Reaction Conditions | Operation in Experiment |
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1 | Formation of benzothiadiazine core | Reaction of precursors under specific conditions. |
2 | Introduction of fluorophenyl group | Coupling reaction to attach the fluorophenyl moiety. |
3 | Acetamide formation | Reaction with an appropriate amine to form the acetamide group. |
Research Findings on Related Compounds
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Cytotoxicity and Anticancer Activity: Some benzothiadiazine derivatives have shown considerable cytotoxicity and anticancer activity in various cell lines .
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Antimicrobial Activity: Other related compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Applications in Research
Application Area | Description |
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Pharmacological Studies | Investigation of potential biological activities, including antimicrobial and anticancer effects. |
Chemical Synthesis | Development of new synthetic routes and methodologies for benzothiadiazine derivatives. |
Future Research Directions
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Synthetic Method Development: Developing efficient synthetic routes for this compound.
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Biological Activity Screening: Evaluating its antimicrobial and anticancer activities.
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Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect its biological properties.
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